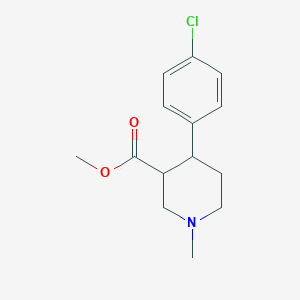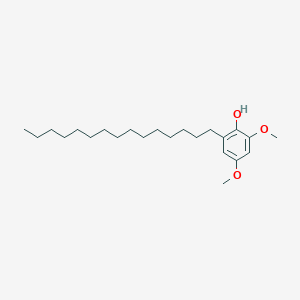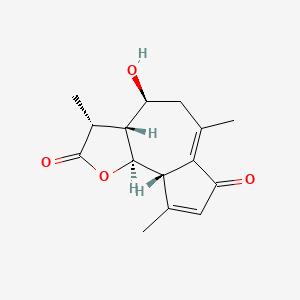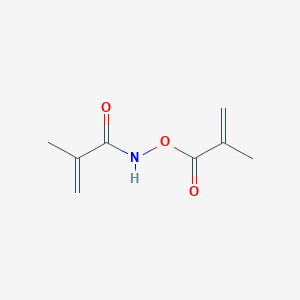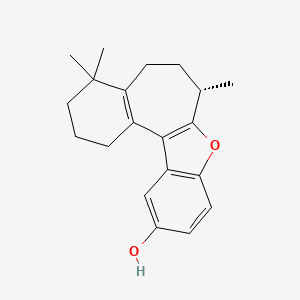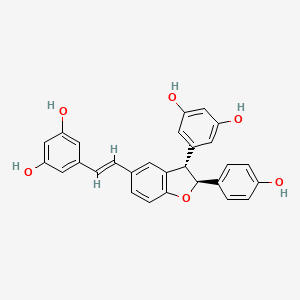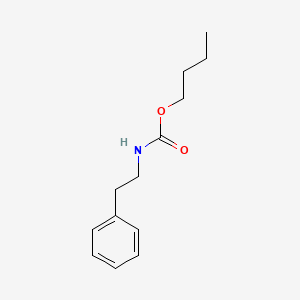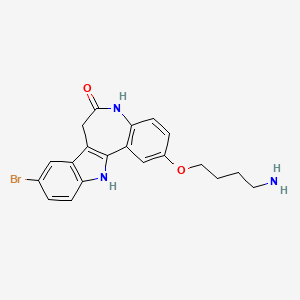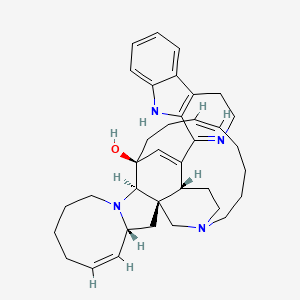
Psn-GK1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSN-GK1, also known as (2R)-2-(4-cyclopropanesulphonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide, is a potent activator of glucokinase. Glucokinase activators are compounds that enhance the activity of glucokinase, an enzyme that plays a crucial role in glucose metabolism. This compound has shown significant antihyperglycaemic and insulinotropic actions, making it a promising candidate for the treatment of type 2 diabetes .
Preparation Methods
The synthesis of PSN-GK1 involves several steps, starting with the preparation of the key intermediate, (4-cyclopropanesulphonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide. The synthetic route includes the following steps:
Cyclopropanesulphonylation: The introduction of the cyclopropanesulphonyl group to the phenyl ring.
Thiazole Formation: The formation of the thiazole ring through a cyclization reaction.
Propionamide Formation: The final step involves the formation of the propionamide group.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
PSN-GK1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazoles .
Scientific Research Applications
Chemistry: PSN-GK1 is used as a model compound to study the activation of glucokinase and its effects on glucose metabolism.
Biology: In biological research, this compound is used to investigate the role of glucokinase in cellular glucose uptake and insulin secretion.
Medicine: this compound has shown promise as a therapeutic agent for the treatment of type 2 diabetes due to its potent antihyperglycaemic and insulinotropic effects.
Mechanism of Action
PSN-GK1 exerts its effects by activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation enhances glucose uptake and metabolism in liver and pancreatic cells. The molecular targets of this compound include the active site of glucokinase, where it binds and induces a conformational change that increases the enzyme’s affinity for glucose. This leads to increased insulin secretion from pancreatic beta cells and improved glucose utilization in the liver .
Comparison with Similar Compounds
PSN-GK1 is unique among glucokinase activators due to its high potency and efficacy in diabetic animal models. Similar compounds include:
Compound 19e: Another potent glucokinase activator that has shown glucose-lowering effects in diabetic mice.
Piragliatin: A glucokinase activator with a lower binding energy compared to this compound.
ZINC69775727: A compound with a binding energy lower than this compound, indicating a potentially higher affinity for glucokinase.
This compound stands out due to its ability to improve glycaemic profiles without causing hypoglycaemia, a common side effect of other glucokinase activators .
Properties
Molecular Formula |
C20H23FN2O4S2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2R)-2-(4-cyclopropylsulfonylphenyl)-N-(5-fluoro-1,3-thiazol-2-yl)-3-(oxan-4-yl)propanamide |
InChI |
InChI=1S/C20H23FN2O4S2/c21-18-12-22-20(28-18)23-19(24)17(11-13-7-9-27-10-8-13)14-1-3-15(4-2-14)29(25,26)16-5-6-16/h1-4,12-13,16-17H,5-11H2,(H,22,23,24)/t17-/m1/s1 |
InChI Key |
DBMFNEZMJWKKPU-QGZVFWFLSA-N |
Isomeric SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CC3CCOCC3)C(=O)NC4=NC=C(S4)F |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)NC4=NC=C(S4)F |
Synonyms |
2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide PSN-GK1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





